molecular formula C17H13IN2O3 B6057866 1-(4-iodophenyl)-4-(3-methoxybenzylidene)-3,5-pyrazolidinedione

1-(4-iodophenyl)-4-(3-methoxybenzylidene)-3,5-pyrazolidinedione

Cat. No. B6057866
M. Wt: 420.20 g/mol
InChI Key: JYLBHWUTRUTOBB-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-iodophenyl)-4-(3-methoxybenzylidene)-3,5-pyrazolidinedione is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-4-(3-methoxybenzylidene)-3,5-pyrazolidinedione is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). Inhibition of these enzymes may lead to the suppression of inflammation and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-iodophenyl)-4-(3-methoxybenzylidene)-3,5-pyrazolidinedione in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

For the study of 1-(4-iodophenyl)-4-(3-methoxybenzylidene)-3,5-pyrazolidinedione include further investigation into its mechanism of action, as well as its potential as a therapeutic agent for various diseases. Additionally, studies could explore the synthesis of analogs of this compound to improve its efficacy and reduce its limitations.

Synthesis Methods

The synthesis of 1-(4-iodophenyl)-4-(3-methoxybenzylidene)-3,5-pyrazolidinedione has been achieved using various methods. One of the most common methods involves the reaction of 4-iodoaniline with 3-methoxybenzaldehyde in the presence of potassium carbonate and acetic acid. The resulting product is then reacted with 3,5-pyrazolidinedione to yield the final product.

Scientific Research Applications

1-(4-iodophenyl)-4-(3-methoxybenzylidene)-3,5-pyrazolidinedione has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

(4Z)-1-(4-iodophenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IN2O3/c1-23-14-4-2-3-11(9-14)10-15-16(21)19-20(17(15)22)13-7-5-12(18)6-8-13/h2-10H,1H3,(H,19,21)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLBHWUTRUTOBB-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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